(4-Phenyl-1,2,3-thiadiazol-5-yl)(piperidino)methanone
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Overview
Description
“(4-Phenyl-1,2,3-thiadiazol-5-yl)(piperidino)methanone” is a chemical compound that belongs to the class of 1,2,3-thiadiazole derivatives . It has been studied for its biochemical and biological properties . This compound has been found to be a potent and selective inhibitor .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H15N3OS . The structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms.
Scientific Research Applications
Cancer Therapy Applications
The compound and its derivatives have been studied for their potential in inhibiting cancer cell growth. For example, derivatives such as 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone have shown significant in vitro growth inhibitory activity against a panel of human cancer cell lines, including glioma cell lines. This activity is attributed to the inhibition of both alpha-1 Na(+)/K(+)-ATPase (NAK) and Ras oncogene activity, which are therapeutic targets in glioma, melanoma, and non-small-cell lung cancers (NSCLCs) (Lefranc et al., 2013).
Antimicrobial Activity
Some synthesized derivatives have exhibited significant antimicrobial activities. Novel compounds such as (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones have been synthesized and tested for their antimicrobial efficacy. Among these, certain compounds displayed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Murthy & Shashikanth, 2012).
Enzyme Inhibition for Neurodegenerative Diseases
Derivatives of this compound have also been evaluated for their enzyme inhibitory activities, which are relevant in the context of neurodegenerative diseases. For instance, 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives have been assessed for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showing promising results. This suggests potential applications in treating diseases characterized by enzyme dysregulation (Cetin et al., 2021).
Synthesis and Structural Characterization
Research has also focused on the synthesis, characterization, and theoretical analysis of thiadiazole derivatives. Studies involving density functional theory (DFT) calculations and molecular docking have provided insights into the structural properties and potential biological activities of these compounds, laying the groundwork for further pharmacological research (Shahana & Yardily, 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to act as ligands, coordinating through the nitrogen atom .
Mode of Action
It is suggested that the compound might interact with its targets through the nitrogen atom .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Similar compounds have shown inhibitory effects on certain reactions .
Action Environment
Similar compounds have shown different reactivity under varying conditions .
Properties
IUPAC Name |
(4-phenylthiadiazol-5-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(17-9-5-2-6-10-17)13-12(15-16-19-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVQYKDUUKQHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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